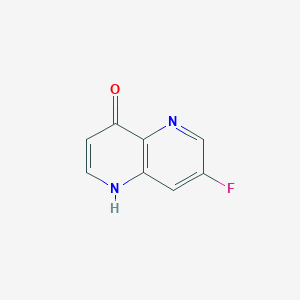

7-Fluoro-1,5-naphthyridin-4-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-fluoro-1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-3-6-8(11-4-5)7(12)1-2-10-6/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJNOFYNSDLDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)N=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Naphthyridine Scaffolds in Modern Chemical and Medicinal Research

The naphthyridine framework, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. cymitquimica.combldpharm.com These structures are isosteric to other important bicyclic systems like quinoline (B57606) and naphthalene, allowing them to interact with a wide array of biological targets. The arrangement of the nitrogen atoms across the different isomers—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines—provides a diverse three-dimensional arrangement of hydrogen bond donors and acceptors, as well as tunable electronic properties.

This structural versatility has led to the development of numerous biologically active molecules. Naphthyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. cymitquimica.combldpharm.comresearchgate.net For instance, nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, was one of the first synthetic quinolone antibiotics. More recent examples of fluorinated quinolones and naphthyridines have shown potent antibacterial activity. researchgate.netacs.org The 1,5-naphthyridine (B1222797) core, in particular, is a key component in a variety of compounds investigated for therapeutic applications. nih.gov

The reactivity of the naphthyridine ring system also lends itself to a wide range of chemical modifications, allowing for the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. nih.govmdpi.com This adaptability makes the naphthyridine scaffold a valuable starting point for the design and discovery of new therapeutic agents.

The Strategic Importance of Fluorine Substitution in Heterocyclic Medicinal Chemistry

The introduction of fluorine into heterocyclic molecules is a widely employed strategy in modern drug design. The unique properties of the fluorine atom can profoundly influence the physicochemical and pharmacokinetic profile of a compound. cymitquimica.com Due to its small size and high electronegativity, fluorine can alter a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins.

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug. Furthermore, the substitution of a hydrogen atom with fluorine at a potential site of metabolic oxidation can block this pathway, thereby improving the bioavailability of the compound.

Fluorine's high electronegativity can also modulate the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility, permeability, and target engagement. While specific research on 7-Fluoro-1,5-naphthyridin-4-ol is limited, the placement of a fluorine atom on the naphthyridine ring is expected to influence its electronic properties and, consequently, its potential biological activity. The synthesis of fluorinated naphthyridines is an area of active research, with various methods being explored to introduce fluorine into the heterocyclic core. acs.org

Research Trajectories and Potential Applications of 7 Fluoro 1,5 Naphthyridin 4 Ol

Established Reaction Pathways for 1,5-Naphthyridine (B1222797) Core Construction

The construction of the 1,5-naphthyridine ring system is a foundational step in the synthesis of many biologically active compounds. encyclopedia.pub Several classical synthetic protocols, including the Gould-Jacobs, Skraup, and Friedländer reactions, are frequently utilized for this purpose. encyclopedia.pubnih.govresearchgate.net

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinoline (B1666331) derivatives, and its application has been extended to the preparation of the analogous 1,5-naphthyridin-4-ol (B95804) core. iipseries.orgwikipedia.org The reaction typically begins with the condensation of an aminopyridine with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. iipseries.orgwikipedia.orgmdpi.com This is followed by a thermal cyclization to form the 4-hydroxy-1,5-naphthyridine-3-carboxylate ester, which can then be saponified and decarboxylated to yield the desired 4-hydroxynaphthyridine. wikipedia.orgmdpi.com

A key step involves the reaction between a 3-aminopyridine (B143674) and diethyl methylenemalonate, which, after thermal cyclization, yields the 1,5-naphthyridine skeleton. mdpi.comsmolecule.com For instance, the reaction between 3-aminopyridine and diethyl methylenemalonate followed by thermal cyclization afforded 1,5-naphthyridine-4-ol. mdpi.com Similarly, 4-hydroxy-1,5-naphthyridine was prepared via a condensation reaction at 150 °C, followed by ring cyclization. mdpi.com This methodology has also been applied to synthesize derivatives like 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid benzylamide, even on a multikilogram scale. mdpi.com

Modifications to the classic Gould-Jacobs reaction have been developed to produce a variety of derivatives. For example, using methyl-2-cyano-3-methoxybut-2-enoate instead of an ethoxymethylene malonate leads to the formation of 1,5-naphthyridinecarbonitrile derivatives. mdpi.com Another approach involves the reaction of 5-amino-2-methoxypyridine (B105479) with Meldrum's acid and triethyl orthoformate, followed by heating in Dowtherm A, to produce the corresponding hydroxy-naphthyridine. lookchem.comresearchgate.net

Table 1: Examples of Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis

| Starting Amine | Reagent(s) | Product | Reference(s) |

| 3-Aminopyridine | Diethyl methylenemalonate | 1,5-Naphthyridin-4-ol (4-Hydroxy-1,5-naphthyridine) | mdpi.com |

| 3-Aminopyridine | Diethyl methylenemalonate | Ethyl 1,5-naphthyridine-3-carboxylate | |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline derivative (general) | iipseries.org |

| 5-Amino-2-methoxypyridine | Meldrum's acid, Triethyl orthoformate | 6-Methoxy-1,5-naphthyridin-4-ol (B1312718) | lookchem.com |

The Skraup reaction is a fundamental method for synthesizing quinolines and has been adapted for the production of 1,5-naphthyridines. iipseries.org The classic approach involves reacting a 3-aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orgmdpi.com Various oxidizing agents have been employed, including iodine, sodium nitrite (B80452) (NaNO₂), potassium iodide (KI), potassium iodate (B108269) (KIO₃), manganese dioxide (MnO₂), or potassium permanganate (B83412) (KMnO₄). mdpi.com

Modifications to the reaction conditions and reagents have led to the synthesis of various substituted 1,5-naphthyridines. For instance, reacting 3-amino-4-methylpyridine (B17607) with acetaldehyde (B116499) yielded 2,8-dimethyl-1,5-naphthyridine. mdpi.com A modified Skraup reaction using sodium m-nitrobenzenesulfonate (B8546208) as the oxidant has been used to prepare 3-bromo-1,5-naphthyridine. mdpi.com This modified oxidant has shown better reproducibility and higher yields (45-50%) compared to traditional iodine-based systems. smolecule.com The Skraup synthesis is a key method for creating the 1,5-naphthyridine scaffold from 3-aminopyridine derivatives and glycerol under oxidative conditions. The reaction has also been used to prepare naphtho[2,1-b] iipseries.orgmdpi.comnaphthyridine from 3-aminobenzo[h]quinoline. jst.go.jp

Table 2: Variations of the Skraup Reaction for 1,5-Naphthyridine Derivatives

| Starting Amine | Reagent(s) | Oxidizing Agent | Product | Reference(s) |

| 3-Aminopyridine | Glycerol, Sulfuric acid | Iodine, NaNO₂, KI, KIO₃, etc. | 1,5-Naphthyridine derivatives | mdpi.com |

| 3-Aminopyridine | Glycerol | m-Nitrobenzenesulfonic acid sodium salt | 3-Nitro-1,5-naphthyridine | |

| 3-Amino-4-methylpyridine | Acetaldehyde | Not specified | 2,8-Dimethyl-1,5-naphthyridine | mdpi.com |

| 3-Aminobenzo[h]quinoline | Glycerol | Not specified | Naphtho[2,1-b] iipseries.orgmdpi.comnaphthyridine | jst.go.jp |

The Friedländer condensation provides a versatile and often high-yielding route to naphthyridines. smolecule.com This reaction involves the condensation of a 2-aminonicotinaldehyde or a related compound with a molecule containing an active methylene (B1212753) group (e.g., a ketone). nih.govsmolecule.com The reaction can be catalyzed by either acids or bases. smolecule.com

This method is particularly useful for synthesizing fused 1,5-naphthyridines, such as benzo[b] iipseries.orgmdpi.comnaphthyridines, by using 3-aminoquinoline (B160951) derivatives as starting materials. nih.gov For example, the reaction of 3-aminopicolinaldehyde (B17692) with 2-methylcyclohexanone (B44802) in the presence of potassium tert-butoxide is a documented application. nih.gov Recent advancements have focused on making the process more environmentally friendly. A notable development is the use of choline (B1196258) hydroxide (B78521) as a metal-free, water-soluble catalyst for synthesizing 1,8-naphthyridines in aqueous media, achieving excellent yields. smolecule.com While this example is for 1,8-naphthyridines, the principle demonstrates the evolution of the Friedländer condensation towards greener chemistry. The synthesis of fused 1,5-naphthyridines often relies on classical protocols like the Friedländer reaction. encyclopedia.pubresearchgate.net

Targeted Fluorination Strategies Relevant to this compound Synthesis

The introduction of fluorine into a molecule can significantly alter its properties. For the synthesis of this compound, the method of fluorine introduction is a critical step. lookchem.comresearchgate.net

Regioselective fluorination allows for the precise placement of fluorine atoms at specific positions within a molecule. numberanalytics.com This control is crucial for directing the properties of the final compound. numberanalytics.com

Several methods have been developed for the late-stage fluorination of advanced intermediates. lookchem.com One approach involves a one-pot diazotization-fluorodediazoniation reaction. For example, treating 6-methoxy-1,5-naphthyridin-3-amine (B3390784) with sodium nitrite in hydrogen fluoride (B91410) (HF) directly yields the corresponding fluorinated naphthyridine in high yield and purity, avoiding the isolation of an unstable diazonium salt. lookchem.comresearchgate.net

Another powerful technique is direct fluorination using electrophilic fluorinating agents like Selectfluor (N-fluorobenzenesulfonimide). lookchem.commdpi.com A surprisingly selective ortho-fluorination of 6-methoxy-1,5-naphthyridin-4-ol has been achieved using elemental fluorine gas (F₂), one of the cheapest sources of fluorine. lookchem.comresearchgate.net This demonstrates a highly efficient method for introducing fluorine at the position adjacent to the hydroxyl group, which is directly relevant to the synthesis of the target compound. Selectfluor is known to directly substitute fluorine into activated positions on aromatic rings. mdpi.com

Table 3: Regioselective Fluorination Methods for Naphthyridines

| Substrate | Reagent(s) | Product | Key Feature | Reference(s) |

| 6-Methoxy-1,5-naphthyridin-3-amine | NaNO₂, HF | 7-Fluoro-2-methoxy-1,5-naphthyridine (B3070505) | One-pot diazotization-fluorodediazoniation | lookchem.comresearchgate.net |

| 6-Methoxy-1,5-naphthyridin-4-ol | F₂ gas | 7-Fluoro-2-methoxy-1,5-naphthyridin-4-ol | Selective ortho-fluorination | lookchem.comresearchgate.net |

| 1,3-Diphenylbenzo[e] nih.govmdpi.comsmolecule.comtriazin-7(1H)-one | Selectfluor | 8-Fluoro-1,3-diphenylbenzo[e] nih.govmdpi.comsmolecule.comtriazin-7(1H)-one | Fluorination at enamine-activated position | mdpi.com |

The trifluoromethyl (-CF₃) group is a common substituent in medicinal chemistry due to its ability to alter electronic properties and lipophilicity. vulcanchem.comresearchgate.net Several methods exist for introducing this group into heterocyclic scaffolds like naphthyridine.

One approach involves the cyclization of acylated 4-amino-5-aryl-2-(trifluoromethyl)pyridines using a mixture of phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) to yield 3-(trifluoromethyl)benzo[c] mdpi.comsmolecule.comnaphthyridines. researchgate.net A direct trifluoromethylation of the 1,5-naphthyridine ring has also been reported. mdpi.com The reaction involves the dual activation of both the N-heteroaromatic substrate and trifluoromethyltrimethylsilane by hydrogen fluoride (HF), leading to selective trifluoromethylation at the C-2 position. mdpi.com

Another strategy involves building the scaffold from trifluoromethyl-containing precursors. For example, a tricyclic scaffold containing a 1,2,4-triazole (B32235) ring fused to a 1,6-naphthyridine (B1220473) was synthesized starting from a precursor that was reacted with 2,2,2-trifluoroacetohydrazide. acs.org Additionally, eco-friendly microwave-assisted methods have been developed for synthesizing 1,8-naphthyridin-2(1H)-one derivatives bearing trifluoromethyl groups. figshare.com

Green Chemistry Approaches in Naphthyridine Synthesis Relevant to this compound

Green chemistry principles are increasingly being integrated into the synthesis of complex heterocyclic compounds like naphthyridines to reduce environmental impact, improve safety, and enhance efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. anton-paar.com Unlike conventional heating, which relies on external heat sources and convection, microwave irradiation heats the reaction mixture directly and efficiently through the interaction of microwaves with polar molecules (dipolar polarization) and ions in the mixture. anton-paar.com This technique often leads to dramatic reductions in reaction times, from hours to minutes, along with increased product yields and fewer side products. anton-paar.commdpi.com

The application of microwave irradiation has proven effective in the synthesis of various nitrogen-containing heterocycles. For instance, the synthesis of 1,2,4-triazole derivatives under microwave conditions was completed in just 30 minutes with a 96% yield, a significant improvement over the 27 hours required by conventional heating. nih.gov Similarly, certain three-component reactions to form 1,4-dihydropyridines under solvent-free conditions with a catalyst were completed in 40–80 seconds with yields of 90%–98%. mdpi.com In the context of naphthyridine synthesis, microwave-assisted nucleophilic substitution reactions have been successfully employed to introduce various amine substituents onto halogenated 1,5-naphthyridine precursors. mdpi.com These examples highlight the potential of microwave-assisted methods to streamline the synthesis of this compound and its derivatives.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Conventional Yield | Microwave Yield | Source(s) |

|---|---|---|---|---|---|

| 1,2,4-Triazole Derivative Synthesis | 27 hours | 30 minutes | - | 96% | nih.gov |

| 1,2,4-Triazole-5(4H)-thione Synthesis | 290 minutes | 10-25 minutes | 78% | 97% | nih.gov |

| 3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one Synthesis | - | 5 minutes | - | 96% | nih.gov |

This table provides representative data on the efficiency gains of microwave-assisted synthesis for related heterocyclic compounds.

The use of water as a reaction solvent is a cornerstone of green chemistry, offering benefits such as low cost, non-flammability, and minimal environmental impact. The Friedländer annulation, a classic method for synthesizing quinolines and naphthyridines, has been adapted to aqueous conditions. acs.org For example, the direct catalytic alkynylation and subsequent dehydrative cyclization of 2-amino-3-trifluoroacetyl-pyridines with terminal alkynes has been successfully performed on water to produce fluorinated 1,8-naphthyridines. acs.org Although this yields a different isomer, the principle is highly relevant.

Another green approach involves the Skraup reaction for preparing 1,5-naphthyridine derivatives from 3-aminopyridine, where an inexpensive and reusable iodine catalyst was effective in a dioxane/water mixture. mdpi.com Furthermore, solvent-free, or "neat," reaction conditions represent an ideal green methodology. A notable example is the Hantzsch condensation for synthesizing 1,4-dihydropyridine (B1200194) derivatives, which has been achieved under solvent-free, microwave-assisted conditions, yielding products rapidly and in high purity. mdpi.com

Catalysis is fundamental to green chemistry, enabling reactions with higher atom economy and lower energy consumption. The development of green catalytic systems for naphthyridine synthesis is an active area of research.

Reusable Catalysts: The use of catalysts that can be easily recovered and reused minimizes waste. Iodine, employed as a catalyst in the Skraup synthesis of 1,5-naphthyridines, can be recovered and reused efficiently up to five times. mdpi.com Similarly, certain basic ionic liquids have been used as both the solvent and catalyst for the Friedländer synthesis of 1,8-naphthyridines and could be reused four times without a significant loss of activity. acs.org

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. Chemoenzymatic processes, such as the use of a ketone reductase in a continuous packed-bed reactor, have been developed for the synthesis of key chiral intermediates for complex molecules. semanticscholar.org Engineered carbonyl reductase enzymes have been used for the stereoselective synthesis of chiral lactones, providing a green alternative to noble-metal catalysis. rsc.org Such biocatalytic methods could potentially be applied to achieve stereoselectivity in derivatives of this compound.

Stereoselective Synthesis of Chiral Naphthyridine Derivatives

The introduction of chiral centers into drug molecules is critically important, as different enantiomers can have vastly different biological activities. The stereoselective synthesis of chiral naphthyridine derivatives is therefore a key objective. Palladium(II)-catalyzed methods have been developed for the site- and diastereoselective fluorination of C(sp³)–H bonds in α-amino acid derivatives, yielding β-fluorinated α-amino acids. nih.gov This demonstrates a sophisticated strategy for introducing fluorine with stereocontrol.

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert a racemic mixture entirely into a single desired enantiomer. encyclopedia.pub This process combines the kinetic resolution of a racemate, often catalyzed by an enzyme like lipase, with the in-situ racemization of the less reactive enantiomer, typically using a metal catalyst. encyclopedia.pub DKR has been successfully applied to the synthesis of various chiral alcohols and esters, including in continuous-flow systems. encyclopedia.pub The synthesis of specific chiral building blocks, such as substituted 2,5-diazabicyclo[2.2.1]heptanes, often relies on stereoselective steps like iodine-mediated cyclization of optically pure precursors. acs.org These advanced stereoselective strategies are pertinent to the development of chiral analogues of this compound.

Flow Chemistry and Continuous Processing for Naphthyridine Production

Flow chemistry, where reagents are continuously pumped through reactors, offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved efficiency. wuxiapptec.com This technology is particularly well-suited for handling hazardous reagents and unstable intermediates, as they are generated and consumed on-demand, minimizing their accumulation. wuxiapptec.comresearchgate.net

A key application relevant to fluoronaphthyridine synthesis is the handling of diazotization reactions. wuxiapptec.com The generation of diazonium salts, which can be explosive, is much safer in a flow reactor. researchgate.net A one-pot diazotation–fluorodediazoniation reaction in HF has been reported for the synthesis of a fluorinated naphthyridine, which avoids the isolation of the unstable diazonium salt intermediate—a major drawback of the traditional Balz-Schiemann protocol. acs.orgresearchgate.net Performing such reactions in a continuous flow setup can further enhance safety and scalability. researchgate.net Flow chemistry also allows for the "telescoping" of multiple reaction steps into a single continuous process, eliminating intermediate workups and purifications, which reduces waste and boosts productivity. semanticscholar.orgwuxiapptec.com

Table 2: Conceptual Comparison of Batch vs. Flow Chemistry for Hazardous Reactions

| Parameter | Batch Processing | Flow Chemistry | Source(s) |

|---|---|---|---|

| Safety | Higher risk due to accumulation of hazardous intermediates (e.g., diazonium salts). | Improved safety; intermediates are generated and consumed in situ in small volumes. | wuxiapptec.comresearchgate.net |

| Heat Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Highly efficient, allowing for precise temperature control, even for highly exothermic or cryogenic reactions. | wuxiapptec.com |

| Scalability | Scaling up can be challenging and may alter reaction outcomes. | More straightforward scale-up by running the system for longer or using parallel reactors. | wuxiapptec.com |

| Process Integration | Difficult to connect multiple steps without isolation. | Enables "telescoped" multi-step syntheses into a single continuous operation. | semanticscholar.orgwuxiapptec.com |

| Yield (Example: Diazotization) | 56% | 90% | wuxiapptec.com |

Impurity Profiling and Control in Synthetic Routes

Controlling the formation of impurities is critical in the synthesis of pharmaceutical compounds to ensure safety and efficacy. This requires a deep understanding of the reaction mechanism and potential side reactions. An impurity control strategy is often developed by identifying persistent impurities and modifying the process to suppress their formation. acs.org

For example, in a Suzuki cross-coupling reaction, the palladium(II)-mediated homocoupling of the boronic acid starting material can be a persistent side reaction. A control strategy was developed that involved process modifications to nearly eliminate the formation of this undesired byproduct. acs.org In the synthesis of fluoronaphthyridines, a major challenge can be the handling of unstable intermediates. The synthesis of a 7-fluoro-2-methoxy-1,5-naphthyridine via a one-pot diazotation–fluorodediazoniation reaction was developed specifically to avoid the isolation of the unstable diazonium salt, thereby improving the purity and safety profile of the process. acs.orgresearchgate.net A patent describing the synthesis of a close analogue, 6-bromo-7-fluoro-2-methyl-1,5-naphthyridin-4-ol, details purification steps such as filtration and silica (B1680970) gel column chromatography to isolate the target compound from the reaction mixture, demonstrating practical methods for impurity removal. google.com

Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridine Core

The 1,5-naphthyridine ring system's reactivity is analogous to that of quinoline (B57606). mdpi.com The two nitrogen atoms significantly influence the electron distribution, generally deactivating the ring towards electrophilic aromatic substitution (SEAr) while activating it for nucleophilic aromatic substitution (SNAr), especially at positions ortho and para to the nitrogen atoms. nih.govpressbooks.pub

Electrophilic Substitution: Direct electrophilic substitution on the this compound core is challenging due to the deactivating effect of the nitrogen atoms. Reactions like nitration or halogenation typically require harsh conditions and may lead to mixtures of products or reaction at the less deactivated ring. For the broader 1,5-naphthyridine class, electrophilic attack, if it occurs, is directed to the carbocyclic ring in fused systems or positions less influenced by the nitrogen's electron-withdrawing effect. nih.govmdpi.com

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C7-position is activated towards nucleophilic displacement by the ring's nitrogen atoms. fluorochem.co.uk This SNAr reaction is a cornerstone for introducing a variety of nucleophiles. pressbooks.pubmasterorganicchemistry.com The presence of strong electron-withdrawing groups ortho or para to the leaving group stabilizes the negatively charged Meisenheimer intermediate, facilitating the substitution. pressbooks.pubmasterorganicchemistry.com In the case of this compound, the N5 atom activates the C7 position for nucleophilic attack. Common nucleophiles include amines, alkoxides, and thiols, allowing for the synthesis of diverse derivatives. mdpi.com For instance, the displacement of a halide on a naphthyridine ring with sodium methoxide (B1231860) is a reported transformation. mdpi.com

Functionalization of the Hydroxyl Group (C4-OH) and Fluorine Atom

Functionalization of the C4-OH Group: The hydroxyl group at the C4-position behaves as a typical phenol (B47542) or, more accurately, a vinylogous amide, existing in equilibrium with its keto tautomer, 7-fluoro-1,5-naphthyridin-4(1H)-one. This tautomerism is a key feature of hydroxypyridines. The hydroxyl group can undergo several crucial transformations:

O-Alkylation and O-Arylation: Ether linkages can be formed via Williamson ether synthesis, reacting the naphthyridinol with alkyl or aryl halides in the presence of a base. scirp.orgrsc.org The choice of base and solvent can be critical in directing the reaction towards O-alkylation versus N-alkylation of the ring nitrogen. nih.gov For example, using cesium carbonate can favor O-alkylation due to the affinity of the large cesium cation for the oxygen atom. researchgate.net

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group for cross-coupling reactions. Therefore, it is often converted into a more reactive functionality, such as a triflate (–OTf) or tosylate (–OTs). mdpi.com This is typically achieved by reacting the C4-OH group with triflic anhydride (B1165640) or tosyl chloride in the presence of a base. These triflate and tosylate derivatives are excellent substrates for subsequent cross-coupling reactions. nih.govmdpi.com

Functionalization via the C7-Fluorine Atom: The C7-fluoro substituent is a key site for modification through nucleophilic aromatic substitution (SNAr). Although fluorine is a highly electronegative atom, the C-F bond is strong. However, in electron-deficient aromatic systems like this naphthyridine, fluoride can serve as a good leaving group. This reaction allows for the introduction of various nitrogen, oxygen, and sulfur nucleophiles. For example, reacting 7-fluoro-1,5-naphthyridine derivatives with amines in the presence of a base like cesium carbonate can yield 7-amino derivatives. mdpi.com

Table 1: Representative Functionalization Reactions

| Position | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| C4-OH | O-Alkylation | Alkyl halide (e.g., C₂H₅I), Base (e.g., Cs₂CO₃) | 4-Alkoxy derivative | researchgate.net |

| C4-OH | Triflation | Triflic anhydride (Tf₂O), Pyridine (B92270) | 4-Triflyloxy derivative | mdpi.com |

| C7-F | Nucleophilic Amination (SNAr) | Amine (R-NH₂), Base (e.g., Cs₂CO₃) | 7-Amino derivative | mdpi.com |

| C7-F | Nucleophilic Alkoxylation (SNAr) | Sodium methoxide (NaOMe), Methanol | 7-Methoxy derivative | mdpi.com |

Cross-Coupling Reactions for Naphthyridine Derivatization (e.g., C-N, C-O, C-C bond formation)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C, C-N, and C-O bonds, and they are extensively used to derivatize the 1,5-naphthyridine scaffold. nih.govnih.govwikipedia.org These reactions typically require a halide or triflate on the naphthyridine ring as a coupling partner.

Suzuki-Miyaura Coupling (C-C): This reaction pairs the halo- or triflyloxy-naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. researchgate.netresearchgate.net This method is widely used to introduce aryl, heteroaryl, or alkyl groups onto the naphthyridine core. For example, 4,8-dibromo-1,5-naphthyridine (B11799114) has been successfully used in Suzuki couplings with various boronic acids. researchgate.net

Buchwald-Hartwig Amination (C-N): This is a key method for forming carbon-nitrogen bonds. It involves the palladium-catalyzed reaction of a halo- or triflyloxy-naphthyridine with a primary or secondary amine. beilstein-journals.orgnih.gov This reaction is highly efficient for synthesizing a wide array of amino-naphthyridine derivatives. mdpi.com

Sonogashira Coupling (C-C): This reaction is used to form carbon-carbon triple bonds by coupling a terminal alkyne with a halo-naphthyridine, typically using a palladium catalyst and a copper(I) co-catalyst. nih.gov

Stille Coupling (C-C): This reaction involves the coupling of a halo-naphthyridine with an organostannane reagent, catalyzed by palladium. diva-portal.org

Heck Reaction (C-C): This reaction forms a C-C bond between a halo-naphthyridine and an alkene. mdpi.com

Table 2: Common Cross-Coupling Reactions for 1,5-Naphthyridine Derivatization

| Reaction Name | Bond Formed | Naphthyridine Substrate | Coupling Partner | Typical Catalyst System | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | C-C | Halo- or Triflyloxy-naphthyridine | Boronic Acid/Ester | Pd(OAc)₂, Pd(PPh₃)₄ + Base | researchgate.netresearchgate.net |

| Buchwald-Hartwig | C-N | Halo- or Triflyloxy-naphthyridine | Amine/Amide | Pd Catalyst + Ligand (e.g., XantPhos) | mdpi.comnih.gov |

| Sonogashira | C-C (alkynyl) | Halo-naphthyridine | Terminal Alkyne | Pd Catalyst + Cu(I) co-catalyst | nih.gov |

| Stille | C-C | Halo-naphthyridine | Organostannane | Pd Catalyst | diva-portal.org |

| Heck | C-C (alkenyl) | Halo-naphthyridine | Alkene | Pd Catalyst + Base | mdpi.com |

Oxidation and Reduction Pathways of the Naphthyridine Ring System

Oxidation: The nitrogen atoms in the 1,5-naphthyridine ring can be oxidized to form N-oxides using reagents like meta-chloroperoxybenzoic acid (m-CPBA). nih.govmdpi.com The formation of an N-oxide can alter the reactivity of the ring, for example, by facilitating nucleophilic substitution at the α- (C2, C4) and γ- (C6, C8) positions. Reaction of 1,5-naphthyridine with m-CPBA in the presence of POCl₃ can lead to a mixture of chlorinated products via the N-oxide intermediate. mdpi.com

Reduction: The pyridine rings of the naphthyridine system can be reduced under various conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can reduce one or both of the rings, leading to tetrahydro- or decahydro-naphthyridine derivatives. The specific product depends on the reaction conditions (catalyst, pressure, temperature, and solvent). For instance, 2,6-dimethyl-1,5-naphthyridine has been hydrogenated to its decahydro derivative using an iridium complex.

Side Chain Modification Strategies on Naphthyridine Derivatives

Once functional groups are introduced onto the this compound core, they can be further modified. These modifications are crucial for building molecular complexity and fine-tuning the properties of the final compound. mdpi.com

Examples of side-chain modifications on related naphthyridine systems include:

Hydrolysis of Nitriles: A cyano group, introduced for example via nucleophilic substitution of a triflate, can be hydrolyzed to a carboxylic acid or an amide. nih.govmdpi.com

Oxidation/Reduction of Side Chains: A methyl group on the ring can be oxidized to a formyl or carboxyl group. mdpi.com An aldehyde group can be reduced to an alcohol or oxidized to a carboxylic acid. evitachem.comacs.org

Further Coupling Reactions: An amino group introduced via Buchwald-Hartwig amination can be acylated, sulfonylated, or used in further coupling reactions.

Mechanistic Investigations of Reaction Kinetics and Thermodynamics

Detailed mechanistic studies on this compound itself are not widely published. However, the general mechanisms for the key reactions are well-established from studies on related aromatic and heterocyclic systems. acs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr): The mechanism is generally accepted as a two-step addition-elimination process. pressbooks.pub The first step, the nucleophilic attack on the carbon bearing the leaving group, is typically the rate-determining step. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups at the ortho and para positions, which explains the activation of the C7 position by the N5 atom. pressbooks.pubmasterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for reactions like Suzuki and Buchwald-Hartwig generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the naphthyridine. wikipedia.orgnih.gov

Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center. wikipedia.orgnih.gov

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. wikipedia.orgnih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to investigate the reaction pathways, transition state energies, and regioselectivity of these transformations on heterocyclic systems. researchgate.net For example, DFT calculations have been used to analyze the preference for N- versus O-alkylation, demonstrating how factors like the cation size (e.g., cesium) can influence the reaction outcome. researchgate.net

Computational and Theoretical Studies of 7 Fluoro 1,5 Naphthyridin 4 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

The electronic structure analysis of 7-Fluoro-1,5-naphthyridin-4-ol would involve the examination of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, the analysis of the electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, which are crucial for identifying potential sites for electrophilic and nucleophilic attacks, as well as for hydrogen bonding interactions.

Vibrational analysis, often performed alongside DFT calculations, can predict the infrared and Raman spectra of the compound. In a study on 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, anharmonic frequency computations were used to interpret the experimental spectra. researchgate.net A similar approach for this compound would aid in its experimental characterization.

Molecular Docking Simulations with Biological Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking simulations are invaluable for identifying potential biological targets and understanding its mechanism of action at a molecular level. These simulations can predict the binding affinity and interaction patterns of the compound within the active site of a receptor or enzyme.

In a study on 1,8-naphthyridine (B1210474) derivatives as potential anticancer agents, docking studies were conducted against the DNA topoisomerase II receptor. researchgate.net The results revealed significant interactions, with some designed ligands showing superior binding affinities compared to standard drugs. researchgate.net Similarly, docking simulations for this compound could be performed against a range of biological targets, such as kinases, which are often implicated in various diseases. For example, some pyridine (B92270) and pyrimidine (B1678525) derivatives have been evaluated as potential EGFR kinase inhibitors. nih.gov

The binding energy, typically expressed in kcal/mol, is a key output of docking simulations and provides an estimate of the stability of the ligand-receptor complex. The interactions observed in these simulations, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are crucial for understanding the structural basis of the compound's activity.

Table 1: Example of Molecular Docking Data for Naphthyridine Derivatives

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Naphthyridine Derivative 1 | DNA Topoisomerase II | -9.3 | Asp479, Ser507 |

| Naphthyridine Derivative 2 | DNA Topoisomerase II | -9.1 | Gly505, Arg503 |

| Naphthyridine Derivative 3 | DNA Topoisomerase II | -8.9 | Asp479, Gly505 |

Note: This table is a representation of data that could be generated for this compound and its analogs based on studies of similar compounds.

Molecular Dynamics Simulations of Naphthyridine-Biomolecule Interactions

While molecular docking provides a static view of the binding pose, molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between a ligand and its target protein over time. MD simulations can be used to assess the stability of the ligand-protein complex and to observe conformational changes that may occur upon binding.

For this compound, MD simulations would be a crucial step following molecular docking to validate the predicted binding modes. By simulating the movement of atoms in the system over a period of nanoseconds, researchers can analyze the trajectory to understand the flexibility of the ligand in the active site and the persistence of key interactions. In a study on fluoro-flavonoid derivatives, MD simulations were used to confirm the stability of the interaction between a ligand and its target protein, as indicated by a low root-mean-square deviation (RMSD) value. researchgate.net

Key parameters analyzed in MD simulations include RMSD, root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over time. A stable RMSD for the ligand and the protein backbone suggests a stable binding complex. RMSF analysis can highlight flexible regions of the protein that may be important for ligand binding and function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For fluorinated naphthyridines, QSAR models can be developed to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model was developed for 1,8-naphthyridine derivatives as potential anticancer agents, which showed good predictive ability for new compounds. researchgate.net

For this compound and its analogs, a QSAR study would involve synthesizing a library of related compounds, evaluating their biological activity, and then using this data to construct a predictive model. The predictive power of the QSAR model is assessed through internal and external validation techniques.

Cheminformatic Analysis of Fluorinated Naphthyridine Libraries

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. For a library of fluorinated naphthyridines, cheminformatic analysis can be used to explore the chemical space, assess the diversity of the library, and identify structure-activity relationships.

One common technique is Principal Component Analysis (PCA), which can be used to visualize the distribution of compounds in a multidimensional chemical space. In a study on fluorinated griseofulvin (B1672149) analogues, PCA was used to show that the fluorinated compounds occupied a different region of chemical space compared to the natural metabolites. researchgate.net A similar analysis of a fluorinated naphthyridine library could reveal the impact of fluorine substitution on various molecular properties.

Other cheminformatic tools can be used to calculate properties such as lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA). These properties are important for predicting the pharmacokinetic behavior of the compounds.

Table 2: Example of Calculated Physicochemical Properties for a Fluorinated Naphthyridine Library

| Compound | Molecular Weight | logP | PSA (Ų) | Number of H-bond Donors | Number of H-bond Acceptors |

| This compound | 164.14 | 1.2 | 58.9 | 1 | 3 |

| Analog 1 | 178.17 | 1.5 | 58.9 | 1 | 3 |

| Analog 2 | 192.19 | 1.8 | 58.9 | 1 | 3 |

Note: This table represents the type of data that would be generated in a cheminformatic analysis. The values for the analogs are hypothetical.

In Silico Screening and Virtual Ligand Design for Target Identification

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of compounds for those that are most likely to bind to a drug target. This can be done through ligand-based or structure-based methods. For this compound, virtual screening could be used to identify new potential biological targets or to discover novel derivatives with improved activity.

In a structure-based virtual screen, a library of compounds would be docked into the active site of a target protein, and the compounds would be ranked based on their predicted binding affinities. Ligand-based methods, on the other hand, use the structure of a known active compound to search for other molecules with similar properties.

Virtual ligand design involves the de novo design of new molecules that are predicted to have high affinity and selectivity for a specific target. This can be achieved by using computational algorithms to build molecules within the constraints of the target's active site. For this compound, this approach could be used to design novel derivatives with optimized interactions with a chosen biological target, potentially leading to the development of new therapeutic agents.

Biological and Medicinal Chemistry Research on 7 Fluoro 1,5 Naphthyridin 4 Ol and Its Analogues

Modulatory Effects on Enzyme Activities

The unique structural features of 7-Fluoro-1,5-naphthyridin-4-ol and its analogues have prompted investigations into their potential as enzyme inhibitors. Research has spanned several classes of enzymes, revealing a range of inhibitory activities.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. While direct studies on this compound are limited, research on structurally related fluoro-naphthyridine and quinoline (B57606) derivatives provides insights into the potential of this scaffold. For instance, certain 1,4-dihydro-naphthyridine derivatives have been identified as acetylcholinesterase inhibitors google.com. The inhibitory potential of such compounds is often attributed to their ability to interact with the active site of the cholinesterase enzymes.

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| 1,4-dihydro-naphthyridine derivatives | Acetylcholinesterase (AChE) | Identified as inhibitors of AChE google.com. |

| Fluorinated Cinchona Alkaloid Derivatives | Butyrylcholinesterase (BChE) | Showed selective inhibition towards BChE nih.gov. |

DNA gyrase and topoisomerases are essential enzymes that control the topological state of DNA, making them validated targets for antibacterial and anticancer agents. The fluoroquinolone class of antibiotics, which often contain a related 1,8-naphthyridine (B1210474) core, are well-known inhibitors of bacterial DNA gyrase. Research on new 1,4-dihydro nih.govdiva-portal.orgnaphthyridine derivatives has shown their potential as DNA gyrase inhibitors nih.gov. Specifically, a novel series of fluoroquinolones, including 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govdiva-portal.orgnaphthyridine-3-carboxylic acid derivatives, were synthesized and tested against various bacteria, with some compounds showing potent inhibition of E. coli DNA gyrase nih.gov.

Furthermore, the replacement of a 3-fluoro-1,5-naphthyridine moiety with a 2-oxo-1,8-naphthyridine in certain novel bacterial topoisomerase inhibitors (NBTIs) did not significantly affect their inhibitory activity against E. coli topoisomerase IV nih.gov. This suggests that the core naphthyridine scaffold is crucial for activity, and modifications at various positions can fine-tune the inhibitory profile.

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| 1,4-dihydro nih.govdiva-portal.orgnaphthyridine derivatives | DNA Gyrase | Identified as potent inhibitors of E. coli DNA gyrase nih.gov. |

| Novel Bacterial Topoisomerase Inhibitors (NBTIs) with a 1,5-naphthyridine (B1222797) moiety | Topoisomerase IV | The core naphthyridine structure is important for inhibitory activity against E. coli topoisomerase IV nih.gov. |

Research into 1,7-naphthyridine analogues has identified their inhibitory activity against PIP4K2A, a lipid kinase linked to tumor inhibition nih.gov. Additionally, certain protein kinase inhibitors like flavopiridol and 7-hydroxy-staurosporine have been shown to induce apoptosis in B-cell chronic lymphocytic leukemia cells by down-regulating anti-apoptosis proteins nih.gov.

| Compound Class | Target Kinase | Key Findings |

|---|---|---|

| Naphthyridine derivatives | PI3Kδ, CK2, Akt1/2, Tpl2, MET | Reported to inhibit a range of protein kinases researchgate.net. |

| 1,7-Naphthyridine analogues | PIP4K2A | Demonstrated inhibitory activity against this lipid kinase nih.gov. |

Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDEs is a therapeutic approach for various disorders. The naphthyridine scaffold has been incorporated into inhibitors of different PDE families. A series of 1,6-naphthyridine-based compounds were synthesized and identified as potent phosphodiesterase 10A (PDE10A) inhibitors nih.gov.

In the context of PDE4, a target for inflammatory diseases, optimization of a series of PDE4 inhibitors led to the discovery of 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid as a clinical candidate nih.gov.

| Compound Class | Target PDE | Key Findings |

|---|---|---|

| 1,6-Naphthyridine-based compounds | PDE10A | Identified as potent inhibitors nih.gov. |

| 1,7-Naphthyridine derivatives | PDE4 | Led to the development of a clinical candidate for COPD nih.gov. |

Receptor Ligand Interactions

Beyond enzyme inhibition, the interaction of this compound analogues with G protein-coupled receptors (GPCRs) is an area of significant research interest.

Adenosine receptors (A1, A2A, A2B, and A3) are GPCRs that mediate the diverse physiological effects of adenosine. The development of selective agonists and antagonists for these receptors is a key area of medicinal chemistry. While direct studies on this compound are scarce, the general principles of ligand design for adenosine receptors often involve heterocyclic scaffolds. Medicinal chemistry efforts have successfully created selective ligands for all four adenosine receptor subtypes nih.gov. For instance, modifications of the xanthine core structure have led to high-affinity and selective antagonists for the A1 adenosine receptor nih.gov. The affinity of ligands for adenosine receptors can exhibit species-dependent differences, which is an important consideration in drug development nih.gov.

| Receptor Subtype | Ligand Type | Key Findings |

|---|---|---|

| A1, A2A, A2B, A3 | Agonists and Antagonists | Selective ligands have been developed for all four subtypes nih.gov. |

| A1 | Antagonists | Modifications of the xanthine scaffold have yielded high-affinity and selective antagonists nih.gov. |

Serotonin (5-HT4) Receptor Modulation

The 5-HT4 receptor, a G-protein-coupled receptor, is widely distributed throughout the central and peripheral nervous systems. Its modulation can influence the release of various neurotransmitters, including acetylcholine and dopamine. Agonists of this receptor have been investigated for their potential in treating gastrointestinal motility disorders and cognitive impairments. At present, the scientific literature has not extensively reported on the specific modulatory activity of this compound or its direct analogues on the serotonin 5-HT4 receptor.

Cannabinoid (CB2) Receptor Agonism

The cannabinoid receptor 2 (CB2) is primarily expressed in immune cells and is a key target in the development of therapies for inflammatory and neuropathic pain, without the psychoactive effects associated with CB1 receptor activation. Research into the 1,5-naphthyridine scaffold has identified its potential in modulating the CB2 receptor.

In a study exploring structure-affinity relationships of 4-oxo-1,4-dihydroquinoline derivatives, researchers synthesized and evaluated a nih.govresearchgate.net-naphthyridine analogue. Specifically, the compound N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro- nih.govresearchgate.net-naphthyridine-3-carboxamide was developed to investigate the influence of the nitrogen atom's position in the naphthyridine nucleus on cannabinoid receptor affinity ucl.ac.be. This demonstrates that the 1,5-naphthyridine core is a viable scaffold for the design of ligands targeting the CB2 receptor.

Alpha-Adrenoceptor Antagonism

Alpha-adrenergic receptors are integral to the sympathetic nervous system, and their antagonists are used in the management of conditions like hypertension and benign prostatic hyperplasia. While synthetic derivatives of this compound are not prominently featured as alpha-adrenoceptor antagonists in major studies, related naturally occurring compounds have shown such activity.

Aaptamine, a marine natural product that shares a related benzo[de] nih.govnih.govnaphthyridine core structure, has been reported to exhibit α-adrenoceptor blocking action in vascular smooth muscle nih.gov. This finding suggests that the broader naphthyridine family of compounds has the potential to interact with adrenergic receptors.

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a significant role in synaptic plasticity and is implicated in numerous central nervous system disorders. Non-competitive mGluR5 antagonists are considered promising therapeutic agents for pain, anxiety, and neurodegenerative diseases like Parkinson's disease and Fragile X syndrome nih.gov.

Research has specifically identified the 1,5-naphthyridine scaffold as a source of mGluR5 receptor modulators. Certain 1,5-naphthyridine derivatives have been shown to possess activity as mGluR5 antagonists, highlighting the therapeutic potential of this chemical class for CNS disorders nih.govresearchgate.net.

Angiotensin II Receptor Antagonism

The Angiotensin II type 1 (AT1) receptor is a key component of the renin-angiotensin system, and its blockade is a well-established strategy for treating hypertension and other cardiovascular diseases. The 1,5-naphthyridine structure has been successfully employed as a scaffold for the development of potent, non-peptidic Angiotensin II receptor antagonists.

Studies have reported on quinoline- and 1,5-naphthyridine-based compounds with potent antagonistic activity, with some derivatives showing IC50 values in the low nanomolar range capes.gov.bracs.org. For instance, the compound 2-ethyl-4-((2'-(1H-tetrazol-5-yl)-4-biphenylyl)thio)-1,5-naphthyridine was identified as a sub-micromolar Angiotensin II receptor binding agent nih.gov. These findings confirm the utility of the 1,5-naphthyridine core in designing effective cardiovascular agents.

Antimicrobial Activity Research

Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)

The 4-oxo-1,4-dihydro-naphthyridine skeleton, particularly when fluorinated at the 6- or 7-position, is the foundational structure for many fluoroquinolone antibiotics. While much of the extensive research has focused on the 1,8-naphthyridine isomer, these compounds serve as critical analogues for understanding the potential antibacterial efficacy of the this compound scaffold. These agents typically exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair drugbank.comnih.govwikipedia.org.

Enoxacin , a 1,8-naphthyridine derivative, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria and has been used to treat urinary tract infections and gonorrhea drugbank.comwikipedia.orgnih.govtoku-e.com.

Trovafloxacin , a fluoronaphthyridone agent, exhibits potent activity against a wide array of bacteria. It is particularly effective against Gram-positive organisms, including strains resistant to other fluoroquinolones, and also retains high potency against many Gram-negative bacteria nih.govresearchgate.netnih.govdrugbank.com.

Gemifloxacin is another potent fluoronaphthyridone with excellent in vitro activity against common respiratory pathogens, including multi-drug resistant Streptococcus pneumoniae nih.govnih.govyoutube.com. Its mechanism involves the dual inhibition of both DNA gyrase and topoisomerase IV clinician.com.

The antibacterial activities of these analogous compounds are summarized in the tables below, showcasing their efficacy against various bacterial strains.

Table 1: In Vitro Activity of Naphthyridine Analogues against Gram-Positive Bacteria Data represents the Minimum Inhibitory Concentration (MIC) in µg/mL required to inhibit 90% of isolates (MIC90).

| Compound | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecalis |

|---|---|---|---|

| Trovafloxacin | 0.06 - 2 researchgate.netnih.gov | ≤0.12 nih.gov | 0.25 nih.gov |

| Gemifloxacin | 0.06 | ≤0.03 - 0.25 nih.govnih.gov | 0.5 |

Table 2: In Vitro Activity of Naphthyridine Analogues against Gram-Negative Bacteria Data represents the Minimum Inhibitory Concentration (MIC) in µg/mL required to inhibit 90% of isolates (MIC90).

| Compound | Escherichia coli | Pseudomonas aeruginosa | Haemophilus influenzae |

|---|---|---|---|

| Trovafloxacin | ≤0.06 nih.gov | 1.0 nih.gov | ≤0.03 nih.gov |

| Gemifloxacin | ≤0.03 - 0.06 nih.gov | 4.0 nih.gov | ≤0.03 nih.gov |

Antifungal Efficacy

While direct studies on the antifungal properties of this compound are not extensively documented in publicly available research, the broader class of naphthyridine derivatives has shown promise in this area. For instance, certain hydrazono and azo derivatives of 1,8-naphthyridine have demonstrated activity against fungal pathogens such as Aspergillus niger and Candida albicans. mdpi.com Similarly, spiro β-lactams and thiazolidinones that incorporate a 1,8-naphthyridine moiety have been reported to exhibit good efficacy against various fungi. nih.gov These findings suggest that the naphthyridine core can serve as a valuable template for the development of novel antifungal agents. Further investigation into 1,5-naphthyridine analogues, specifically those with substitutions like the 7-fluoro group, is warranted to fully explore their potential in combating fungal infections.

Antiviral Activity (e.g., Anti-HIV, COVID-19)

The naphthyridine scaffold has been identified as a valuable pharmacophore in the development of antiviral agents, with activity reported against a range of viruses including Human Immunodeficiency Virus (HIV). The structural features of this compound, particularly the fluorine substitution, are of interest given that fluorination has been shown to enhance the antiviral potency of various compounds. For example, the introduction of fluorine atoms in HIV-1 protease inhibitors has been linked to potent antiviral activity against highly drug-resistant viral strains.

In the context of the COVID-19 pandemic, the search for effective antivirals has been extensive. While direct testing of this compound against SARS-CoV-2 has not been reported, various other compounds have been identified as potential inhibitors. For instance, a study on micafungin and its derivatives found that they could inhibit SARS-CoV-2 RNA replication, with some derivatives showing IC50 values in the range of 5.25 to 6.51 µM. mdpi.comresearchgate.net Another research effort identified two 4-fluoro-benzothiazole-containing small molecules, TKB245 and TKB248, that potently inhibit the main protease (Mpro) of SARS-CoV-2, with TKB245 showing an EC50 of approximately 30 nM in cell-based assays. nih.gov

These findings underscore the potential of heterocyclic compounds, including fluorinated naphthyridine derivatives, as platforms for the development of novel antiviral therapeutics.

Antitubercular Activity

The naphthyridine framework is a core structural element in a number of antibacterial agents, and its derivatives have been investigated for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. The structural similarity of the this compound core to fluoroquinolone antibiotics, a class of drugs used in the treatment of tuberculosis, suggests that it may possess antimycobacterial properties.

Fluoroquinolones such as ciprofloxacin, ofloxacin, levofloxacin, and moxifloxacin have been studied for their in vitro activity against M. tuberculosis. nih.gov Moxifloxacin and levofloxacin demonstrated the highest activity with a minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) of 1 mg/L. nih.gov The MIC90 for ofloxacin was 2 mg/L, and for ciprofloxacin, it was 4 mg/L. nih.gov The mechanism of action of fluoroquinolones involves the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov

While direct antitubercular activity data for this compound is not available, the broader class of naphthyridine derivatives has been reviewed as a promising area for the design of new anti-TB drugs. researchgate.net Research on 2,4-disubstituted pyridine (B92270) derivatives has also shown significant bactericidal activity against intracellular M. tuberculosis. frontiersin.org Given the established activity of related fluorinated and nitrogen-containing heterocyclic compounds, this compound and its analogues represent a promising area for future antitubercular drug discovery.

Antimalarial Activity

Analogues of this compound have demonstrated notable in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research in this area has focused on substitutions at various positions of the 1,5-naphthyridine ring system.

One study investigated Mannich bases derived from 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol. Many of these compounds exhibited IC50 values (the concentration of the compound that causes 50% inhibition of parasite growth) that were comparable to or better than the established antimalarial drugs mefloquine and amodiaquine. This activity was observed against both a chloroquine-sensitive (FCQ-27) and a chloroquine-resistant (K1) strain of P. falciparum. nih.gov

Another area of research has been on 2,8-disubstituted-1,5-naphthyridines. These compounds have been identified as dual inhibitors of P. falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation. One compound from this series, with a 2-amino-1,5-naphthyridine core, retained significant activity against the NF54 strain of P. falciparum with an IC50 of 40 nM. nih.gov The corresponding 1,5-naphthyridinone intermediate, however, showed very weak activity (IC50 = 4200 nM). nih.gov Another compound in this series, compound 17 , showed an IC50 of 0.59 µM against early-stage gametocytes and 2.20 µM against late-stage gametocytes. nih.gov

Furthermore, a study on 4-chloro-3-(substituted amino)methyl-5-[7-bromo (and 7-trifluoromethyl)-1,5-naphthyridin-4-ylamino]biphenyl-2-ols also reported antimalarial activity against a chloroquine-sensitive isolate of P. falciparum. researchgate.net

The following table summarizes the in vitro antimalarial activity of some 1,5-naphthyridine analogues.

**Table 1: In Vitro Antimalarial Activity of 1,5-Naphthyridine Analogues against *P. falciparum***

| Compound/Analogue Type | Strain | IC50 |

|---|---|---|

| 2-Amino-1,5-naphthyridine derivative | NF54 | 40 nM |

| 1,5-Naphthyridinone intermediate | NF54 | 4200 nM |

| Compound 17 | Early-stage gametocytes | 0.59 µM |

| Compound 17 | Late-stage gametocytes | 2.20 µM |

These findings highlight the potential of the 1,5-naphthyridine scaffold as a basis for the development of new antimalarial agents.

Enhancement of Antibiotic Activity against Multi-Resistant Strains

While there is no specific research on this compound for enhancing antibiotic activity, studies on the isomeric 1,8-naphthyridine derivatives have shown that they can potentiate the effects of existing antibiotics against multi-resistant bacteria. nih.gov

In one study, 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide were evaluated for their ability to modulate the activity of fluoroquinolone antibiotics. While these compounds had no direct antibacterial activity at the tested concentrations (MIC ≥ 1.024 µg/mL), they were able to decrease the MIC of norfloxacin, ofloxacin, and lomefloxacin against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov This synergistic effect suggests that these 1,8-naphthyridine derivatives may act as efflux pump inhibitors or interfere with other bacterial resistance mechanisms. nih.gov

Although this research was conducted on a different isomer, it points to a potential area of investigation for this compound and its analogues. Their ability to enhance the efficacy of current antibiotics could be a valuable strategy in combating the growing problem of antibiotic resistance.

Anticancer Research and Cytotoxicity Profiles

The naphthyridine scaffold has been a subject of interest in anticancer research, with various derivatives demonstrating cytotoxic effects against a range of human cancer cell lines. While specific data for this compound is limited, studies on related naphthyridine analogues provide valuable insights into their potential as anticancer agents.

A series of naphthyridine derivatives were evaluated for their in vitro cytotoxicity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. The IC50 values for these compounds ranged from 0.7 µM to 172.8 µM for HeLa cells, 0.1 µM to 102.9 µM for HL-60 cells, and 2.7 µM to 124.6 µM for PC-3 cells. nih.gov Notably, some of these compounds were more potent than the established anticancer agent colchicine. nih.gov

In another study, pyrazole derivatives of pyridine and naphthyridine were investigated for their proapoptotic effects. Compounds 5j and 5k were identified as the most active, with IC50 values of 6.4 ± 0.45 µM against HeLa cells and 2.03 ± 0.23 µM against MCF-7 (breast cancer) cells, respectively. nih.gov

The following interactive data table summarizes the in vitro cytotoxicity of various naphthyridine analogues against different cancer cell lines.

Table 2: In Vitro Cytotoxicity of Naphthyridine Analogues

| Compound/Analogue Type | Cell Line | IC50 (µM) |

|---|---|---|

| Naphthyridine Derivative (Compound 16) | HeLa | 0.7 |

| Naphthyridine Derivative (Compound 16) | HL-60 | 0.1 |

| Naphthyridine Derivative (Compound 16) | PC-3 | 5.1 |

| Pyrazole-Naphthyridine Derivative (5j) | HeLa | 6.4 ± 0.45 |

| Pyrazole-Naphthyridine Derivative (5k) | MCF-7 | 2.03 ± 0.23 |

These findings underscore the potential of the naphthyridine scaffold as a template for the design of novel and potent anticancer agents. The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance biological activity and pharmacokinetic properties, suggesting that this compound and its derivatives are worthy of further investigation in the context of cancer chemotherapy.

Mechanisms of Antitumor Action

The antitumor activity of naphthyridine derivatives has been a subject of significant investigation, with research pointing towards several mechanisms of action, including DNA intercalation, cell cycle arrest, and topoisomerase inhibition. While direct studies on this compound are limited, research on analogous structures provides valuable insights into its potential mechanisms.

DNA Intercalation: DNA intercalation is a process where molecules insert themselves between the base pairs of DNA, leading to structural distortions that can inhibit replication and transcription, ultimately triggering cell death in cancer cells. Acridines are a well-known class of DNA intercalators morressier.com. Naphthalimide derivatives, which share structural similarities with the naphthyridine core, have also been shown to exhibit strong DNA binding affinity through intercalation rjraap.com. For instance, N‐(3‐dimethylaminopropyl) naphtho [2, 1‐b] thiophene‐4‐carboxamide and its derivatives have been demonstrated to bind to DNA via intercalation dntb.gov.ua. The planar aromatic structure of the naphthyridine ring system is a key feature that could facilitate such interactions with DNA.

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Disruption of this cycle is a key strategy in cancer therapy. Certain naphthyridine derivatives have been shown to induce cell cycle arrest. For example, a novel dihydrobenzofuro[4,5-b] nih.govnih.govnaphthyridin-6-one derivative, MHY-449, has been reported to induce cell cycle arrest at the S phase in human lung cancer cells nih.gov. Another study on a ciprofloxacin derivative bearing a piperazin-1-yl moiety at the C-7 position demonstrated cell cycle arrest at the G2/M phase in colorectal and non-small lung carcinoma cells nih.gov. Furthermore, 2-phenyl-1,8-naphthyridin-4-ones have shown potent antitubulin activities, inhibiting tubulin polymerization, which is a crucial process for mitotic spindle formation and progression through the M phase of the cell cycle nih.gov.

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and repair. Inhibition of these enzymes leads to DNA damage and apoptosis in cancer cells. Naphthyridine derivatives have been investigated as topoisomerase inhibitors. For instance, dibenzo[c,h] nih.govnih.govnaphthyridinone derivatives have been identified as potent topoisomerase I inhibitors that stabilize the covalent DNA-Topoisomerase I cleavage complexes nih.gov. The mechanism of action for many topoisomerase II poisons involves blocking the rejoining of broken DNA ends nih.gov. While direct evidence for this compound is not available, the structural features of the naphthyridine core suggest that it could be a scaffold for developing topoisomerase inhibitors.

Table 1: Antitumor Mechanisms of Naphthyridine Analogues

| Mechanism of Action | Naphthyridine Analogue Class | Key Findings |

| DNA Intercalation | Naphthalimide Derivatives | Strong DNA binding affinity rjraap.com. |

| Cell Cycle Arrest | Dihydrobenzofuro[4,5-b] nih.govnih.govnaphthyridin-6-one | Induces S phase arrest in lung cancer cells nih.gov. |

| Cell Cycle Arrest | 7-piperazinyl-ciprofloxacin derivative | Causes G2/M phase arrest in colorectal and lung cancer cells nih.gov. |

| Cell Cycle Arrest | 2-phenyl-1,8-naphthyridin-4-ones | Inhibit tubulin polymerization nih.gov. |

| Topoisomerase Inhibition | Dibenzo[c,h] nih.govnih.govnaphthyridinones | Potent topoisomerase I inhibitors nih.gov. |

Lead Optimization and Structure-Activity Relationships in Oncology

The development of effective anticancer agents from the naphthyridine scaffold relies heavily on lead optimization and understanding the structure-activity relationships (SAR). The goal is to enhance efficacy, improve pharmacokinetic profiles, and increase chemical accessibility nih.govnih.gov.

Research on a series of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids revealed several key SAR insights for cytotoxic activity. It was found that a 6-unsubstituted 1,8-naphthyridine structure had more potent cytotoxic activity against murine P388 leukemia compared to its 6-fluoro analogue nih.gov. This suggests that while a fluorine atom at certain positions can enhance activity, its presence at the C-6 position might not be optimal for this particular series.

Further SAR studies on these 1,8-naphthyridine derivatives highlighted the following:

N-1 Position: A 2-thiazolyl group at the N-1 position was identified as the best substituent for antitumor activity nih.govacs.org.

C-7 Position: Aminopyrrolidine derivatives at the C-7 position were more effective than other amines or thioether derivatives nih.govacs.org.

C-5 Position: The introduction of an amino group at the C-5 position did not substantially affect cytotoxic activity, whereas 5-chloro and 5-trifluoromethyl groups decreased activity nih.gov.

In another series of 2-phenyl-1,8-naphthyridin-4-ones, a methoxy group at the 3'-position of the phenyl ring was associated with potent cytotoxicity. Conversely, substituents like fluorine, chlorine, methyl, or methoxy at the 4'-position led to reduced or no activity, and substitution at the 2'-position resulted in inactive compounds nih.gov. These findings underscore the critical role of substituent positioning on the antitumor potency of naphthyridine-based compounds.

Table 2: Structure-Activity Relationships of Naphthyridine Analogues in Oncology

| Naphthyridine Series | Position of Modification | Favorable Substituents for Cytotoxicity | Unfavorable Substituents for Cytotoxicity |

| 1,8-naphthyridine-3-carboxylic acids | C-6 | Unsubstituted nih.gov | Fluoro nih.gov |

| 1,8-naphthyridine-3-carboxylic acids | N-1 | 2-Thiazolyl nih.govacs.org | - |

| 1,8-naphthyridine-3-carboxylic acids | C-7 | Aminopyrrolidine derivatives nih.govacs.org | Other amines, thioethers nih.govacs.org |

| 1,8-naphthyridine-3-carboxylic acids | C-5 | Amino nih.gov | Chloro, Trifluoromethyl nih.gov |

| 2-phenyl-1,8-naphthyridin-4-ones | Phenyl Ring (C-3') | Methoxy nih.gov | - |

| 2-phenyl-1,8-naphthyridin-4-ones | Phenyl Ring (C-4') | - | Fluoro, Chloro, Methyl, Methoxy nih.gov |

| 2-phenyl-1,8-naphthyridin-4-ones | Phenyl Ring (C-2') | - | Any substituent nih.gov |

Anti-inflammatory and Immunomodulatory Research

The naphthyridine scaffold has also been explored for its potential in modulating inflammatory and immune responses.

Modulation of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β)

Certain fluorinated naphthyridine derivatives have demonstrated the ability to inhibit the production of key pro-inflammatory cytokines. A study on a series of 1,8-naphthyridine-3-carboxamide derivatives identified that a 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (C-34) was a potent inhibitor of inflammatory markers. This compound significantly downregulated the secretion of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-treated murine splenocytes and THP-1 cells nih.gov. In an in vivo mouse model, this derivative also led to a significant inhibition of TNF-α, IL-1β, and IL-6 nih.gov. These findings suggest that fluoro-naphthyridine structures have the potential to be developed as anti-inflammatory agents by targeting the production of pro-inflammatory mediators. The mechanism of action for some anti-inflammatory agents involves the induction of glucocorticoid release nih.gov.

Cannabinoid Receptor 2 (CB2) Agonism and Immunomodulation

The cannabinoid receptor 2 (CB2) is primarily expressed on immune cells and is a promising target for immunomodulatory drugs due to the lack of psychoactive side effects associated with CB1 receptor activation. The 1,8-naphthyridine scaffold has been identified as suitable for the development of selective CB2 receptor ligands nih.gov. A series of new quinoline- and 1,8-naphthyridine-3-carboxamides have been synthesized and shown to have high CB2 receptor affinity and selectivity nih.gov. Two compounds from this series acted as a full agonist and a partial agonist at the CB2 receptor, demonstrating the potential of this chemical class to modulate the immune system through the endocannabinoid system nih.gov.

Neuropharmacological Research

While the broader class of 1,8-naphthyridine derivatives has been noted for potential applications in neurological disorders such as Alzheimer's disease, specific research on the neuroprotective effects of this compound and its close analogues is still emerging researchgate.net.

Neuroprotective Effects against Neurodegeneration Models (e.g., Alzheimer's, Parkinson's)

The development of multi-target-directed ligands (MTDLs) is a promising strategy for complex neurodegenerative diseases like Alzheimer's. This approach has been applied to tryptanthrin derivatives with benzenesulfonamide substituents, which have shown cholinesterase inhibitory activity and neuroprotective properties nih.gov. One such derivative demonstrated significant anti-neuroinflammatory potency by reducing the production of nitric oxide, IL-1β, and TNF-α, and also exhibited neuroprotective effects against H2O2-induced damage in PC12 cells nih.gov. The structural features of naphthyridines could potentially be incorporated into such MTDL design strategies.

While direct evidence for this compound in neuroprotection is lacking, the known anti-inflammatory properties of related fluoro-naphthyridine derivatives suggest a potential avenue for future research. Neuroinflammation is a key component in the pathology of both Alzheimer's and Parkinson's diseases, and compounds that can modulate pro-inflammatory cytokines in the central nervous system could offer therapeutic benefits.

Anti-Alzheimer's and Anti-Parkinson's Disease Potential

The exploration of naphthyridine derivatives in the context of neurodegenerative diseases is an emerging area of interest. Although direct studies on this compound are scarce, research on related structures suggests potential therapeutic avenues.

Derivatives of 1,8-naphthyridine have been noted for their potential application in neurological disorders, including Alzheimer's disease researchgate.net. The structural features of the naphthyridine core are being investigated for their ability to interact with biological targets relevant to the pathology of Alzheimer's.

In the realm of Parkinson's disease research, a structurally related fluorinated isoquinoline compound, 7-Fluoro-1,3-diphenylisoquinoline (FDPI), has demonstrated promising activity. In a mouse model of Parkinson's disease induced by MPTP, administration of FDPI was found to reverse both motor and non-motor symptoms nih.gov. The study indicated that FDPI attenuated impairments in balance and coordination, and also addressed short-term memory deficits and depressive-like behaviors associated with the disease model nih.gov. The therapeutic effects of this compound were linked to the attenuation of reductions in striatal tyrosine hydroxylase levels and the reversal of increases in cyclooxygenase-2 levels and myeloperoxidase activity, suggesting an anti-inflammatory mechanism of action nih.gov.